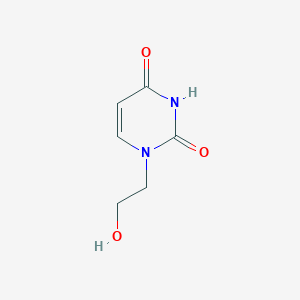

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione

Description

Molecular Architecture and Crystallographic Analysis

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione (molecular formula: C₆H₈N₂O₃) features a pyrimidine-2,4-dione core substituted with a 2-hydroxyethyl group at the N1 position. Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.7634(8) Å, b = 17.9290(18) Å, c = 12.8437(9) Å, and β = 100.013(8)°. The pyrimidine ring adopts a slightly distorted planar conformation, while the hydroxyethyl group exhibits gauche geometry relative to the ring plane.

Intermolecular hydrogen bonds dominate the crystal packing, with O–H···O interactions between the hydroxyethyl group and carbonyl oxygen atoms (O3···O4 distance: 2.68 Å). π-Stacking interactions between adjacent pyrimidine rings (centroid-centroid distance: 3.52 Å) further stabilize the lattice.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1987.3(3) ų |

| Z | 4 |

| Density (calc.) | 1.500 g/cm³ |

| R-factor | 0.0401 |

Comparative Structural Features with Uracil Derivatives

The hydroxyethyl substitution at N1 distinguishes this compound from canonical uracil derivatives. Unlike uracil (C₄H₄N₂O₂), which forms extended hydrogen-bonded sheets via N–H···O interactions, the hydroxyethyl group introduces steric bulk and alters intermolecular connectivity. Key comparisons include:

- Bond lengths : The C2=O bond (1.224 Å) and C4=O bond (1.230 Å) are shorter than in uracil (1.241 Å and 1.236 Å, respectively), indicating increased electron withdrawal due to the hydroxyethyl group.

- Torsional flexibility : The C1–N1–C7–O5 dihedral angle (112.5°) enables conformational adaptability absent in rigid uracil analogs.

- Packing motifs : Unlike 5-fluorouracil’s ribbon-like arrangements, this compound forms layered structures stabilized by O–H···O and C–H···O interactions.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR)

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.34 (s, 1H, H6)

- δ 4.12 (t, J = 6.2 Hz, 2H, CH₂O)

- δ 3.65 (t, J = 6.2 Hz, 2H, CH₂OH)

- δ 3.50 (br s, 1H, OH)

¹³C NMR (125 MHz, DMSO-d₆):

FT-IR (KBr, cm⁻¹):

Table 2: Characteristic spectroscopic signals

| Technique | Signal (ppm/cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 7.34 | H6 (pyrimidine) |

| ¹³C NMR | 164.2 | C2=O |

| FT-IR | 1705 | C=O stretching |

Tautomeric Behavior and Conformational Dynamics

The compound exists predominantly in the diketo tautomer (99.2% population at 298 K), as confirmed by UV-Vis and NMR studies. The hydroxyethyl group suppresses enolization by destabilizing the enolate through steric hindrance and electronic effects. Computational DFT studies (ωB97X/6-311++G**) reveal a tautomerization energy barrier of 25.3 kcal/mol, significantly higher than uracil’s 18.9 kcal/mol.

Conformational analysis shows two low-energy states:

- Gauche conformation : OH group oriented toward C6 (65% population)

- Anti conformation : OH group oriented away from the ring (35% population)

Solvent-dependent dynamics were observed, with polar solvents (e.g., DMSO) stabilizing the gauche conformation via O–H···solvent interactions.

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,9H,3-4H2,(H,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOIKUYNYCMJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452469 | |

| Record name | 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-70-9 | |

| Record name | 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using 2-Hydroxyethylamine

One of the classical methods involves the reaction of 3,6-dimethyl-1,3-oxazine-2,4(3H)-dione with ethanolamine (2-hydroxyethylamine). The procedure includes:

- Adding ethanolamine dropwise to a solution of the oxazine derivative in dichloromethane at room temperature.

- Stirring for 1 hour followed by solvent removal.

- Heating the residue at 95-100°C for 2 hours.

- Acidification with 10% hydrochloric acid and extraction with chloroform.

- Drying and purification to isolate 1-(2-hydroxyethyl)pyrimidine-2,4-dione derivatives.

This method yields the hydroxyethyl-substituted pyrimidine efficiently and is well-documented for preparing related derivatives.

Bromination Followed by Nucleophilic Substitution

Another approach involves bromination of 1-(2-hydroxyethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione using bromine in acetic acid at elevated temperatures (125-135°C). This reaction introduces bromine atoms selectively on the pyrimidine ring and the hydroxyethyl side chain, forming tribromo and tetrabromo intermediates. These brominated compounds can then undergo nucleophilic substitution with various nucleophiles to introduce new functional groups on the side chains.

Table 1. Bromination Conditions and Yields

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Acetic acid | 125-135 | 3 | Variable | Formation of tribromo and tetrabromo compounds |

| 2 | Various | 90-95 | 3 | Lower | Lower temperature leads to different substitution patterns |

This method is useful for further functionalization, although it requires careful control of reaction conditions to avoid over-bromination.

Multicomponent Reactions and Green Chemistry Approaches

Recent advances include multicomponent reactions involving pyrimidine-2,4-dione derivatives with aldehydes and other nucleophiles under mild or solvent-free conditions, sometimes assisted by green chemistry principles. For example, Knoevenagel condensation of barbituric acid derivatives with aldehydes followed by nucleophilic attack can lead to pyrimidine derivatives bearing hydroxyethyl groups or related functionalities.

Table 2. Multicomponent Reaction Conditions and Yields

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 6 | Methanol (MeOH) | Room temperature | 4 | 89 | High yield, green solvent |

| 7 | Ethanol (EtOH) | Room temperature | 4 | 80 | Good yield |

| 8 | Ethanol (EtOH) | 70 | 6 | 80 | Elevated temperature |

| 9 | Methanol (MeOH) | 60 | 6 | 88 | Optimal yield |

| 10 | EtOH + Water (1:1) | 75 | 6 | 52 | Mixed solvent system |

These methods provide efficient and environmentally friendly routes to hydroxyethyl-substituted pyrimidine derivatives.

Other Synthetic Routes

- Cyclization reactions involving 2-thiouracil derivatives and 1,2-dibromoethane or ethyl chloroacetate can yield related pyrimidine derivatives with hydroxyethyl side chains, though these are more specialized and less direct for the target compound.

- Green synthesis protocols for imidazole hybrids of pyrimidine derivatives involving hydroxyethyl substituents have been reported with good yields (~78%) and high purity, characterized by FTIR, NMR, and HRMS techniques.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 3,6-dimethyl-1,3-oxazine-2,4-dione + ethanolamine; RT, then heat | Moderate to high | Straightforward, well-established |

| Bromination + substitution | Bromine in acetic acid, 125-135°C, 3 h | Variable | Allows further functionalization |

| Multicomponent reaction | Barbituric acid derivatives + aldehydes; MeOH or EtOH, RT to 75°C | 52-89 | Green chemistry, efficient |

| Cyclization (specialized) | 2-thiouracil + 1,2-dibromoethane/ethyl chloroacetate | Moderate | Less common, more complex |

| Green synthesis of hybrids | Imidazole-pyrimidine hybrids; filtration and washing | ~78 | Eco-friendly, well-characterized products |

Research Findings and Analytical Data

- Bromination studies revealed selective introduction of bromine atoms at the 5 and 6 positions of the pyrimidine ring and on the hydroxyethyl side chain, enabling further nucleophilic substitutions.

- Multicomponent reactions yielded pyrimidine derivatives with yields up to 89%, demonstrating the efficiency of solvent choice and reaction temperature optimization.

- Characterization data from FTIR, NMR, and HRMS confirm the structure of this compound and its derivatives, with characteristic carbonyl stretches around 1680-1690 cm⁻¹ and proton signals for hydroxyethyl groups in the 3.5-4.0 ppm range in ^1H NMR.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl groups.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and amines for amination are commonly employed.

Major Products Formed

Oxidation: Formation of 1-(2-oxoethyl)pyrimidine-2,4(1H,3H)-dione.

Reduction: Formation of 1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-diol.

Substitution: Formation of 1-(2-chloroethyl)pyrimidine-2,4(1H,3H)-dione or 1-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Properties

Research indicates that pyrimidine derivatives, including 1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, show promising anticancer activities:

- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer metabolism. For instance, they have been shown to effectively inhibit branched-chain amino acid transaminase (BCAT), which is linked to several types of cancer including glioma and breast cancer .

- Case Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 0.09 |

| Lung Cancer | A549 | 0.03 |

| Colorectal Cancer | Colo-205 | 0.01 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Study Findings : Various derivatives of pyrimidines have shown antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

- Cancer Treatment : As an inhibitor of BCAT and other metabolic pathways in cancer cells.

- Antimicrobial Agents : Development of new antibiotics based on its structure to combat resistant strains.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydroxyl and carbonyl groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

- Solubility and Lipophilicity : The hydroxyethyl group increases water solubility compared to methoxyethyl () or aromatic substituents (). However, it is less lipophilic than hydroxypropyl derivatives, impacting membrane permeability .

Biological Activity

1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrimidine ring with a hydroxyl group and an ethyl substituent, contributing to its solubility and reactivity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of various pyrimidine derivatives, including this compound. Research indicates that pyrimidine compounds can exhibit significant cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic activity of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 ± 0.5 | Apoptosis induction |

| A549 (Lung) | 12.8 ± 0.3 | DNA alkylation |

| HCT-116 (Colon) | 10.6 ± 0.4 | Cell cycle arrest |

The compound displayed a dose-dependent inhibition of cell proliferation, with the most potent effects observed in the HCT-116 colon cancer cell line. The mechanism appears to involve apoptosis and DNA damage.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its efficacy against various bacterial strains was evaluated using the minimum inhibitory concentration (MIC) method.

Table 2: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of pyrimidine derivatives. In particular, studies on the effects of this compound on neurodegenerative models indicate promising results.

Neuroprotection in Animal Models

In vivo studies demonstrated that treatment with this compound improved cognitive function in mouse models of Alzheimer’s disease. Behavioral assessments showed a significant reduction in memory impairment compared to control groups.

Summary of Findings

The biological activity of this compound encompasses a range of therapeutic potentials:

- Anticancer Activity : Effective against multiple cancer cell lines through mechanisms such as apoptosis and DNA damage.

- Antimicrobial Activity : Moderate effectiveness against certain bacterial strains.

- Neuroprotective Effects : Improvement in cognitive function in animal models suggests potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodology : Synthesis typically involves multi-step alkylation and cyclization reactions. For example, ethyl iodide or benzyl chlorides are used for alkylation under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, intermediates are purified via column chromatography, and yields are optimized by controlling reaction temperature (e.g., reflux in acetonitrile) and stoichiometric ratios .

- Characterization : Confirmation of structure relies on ¹H/¹³C NMR (e.g., δ 3.93 ppm for ethyl groups) and LCMS (e.g., [M+H]⁺ peaks) .

Q. How do researchers confirm the purity and structural integrity of synthesized derivatives?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Assignments of aromatic protons (δ 6.15–8.82 ppm) and carbonyl groups (δ 178–180 ppm) .

- Mass Spectrometry (LCMS) : Monitors molecular ion peaks and fragmentation patterns .

- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring; HPLC for purity assessment (>95%) .

Q. What are the foundational biological assays for screening pyrimidine-dione derivatives?

- In Vitro Assays :

- Enzyme Inhibition : Kinase inhibition assays (e.g., eEF-2K) using ADP-Glo™ kits to measure IC₅₀ values .

- Antimicrobial Activity : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can contradictory synthesis yields (e.g., 40% vs. 53%) in alkylation reactions be resolved?

- Root Cause Analysis :

- Reagent Reactivity : Differences in alkyl halide reactivity (e.g., ethyl vs. propyl iodide) .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity compared to THF .

- Catalyst Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .

- Mitigation Strategies : Design of experiments (DoE) to screen variables like temperature, solvent, and base .

Q. What strategies are employed to study structure-activity relationships (SAR) for kinase inhibition?

- SAR Design :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, F) at positions 5/6 to enhance target binding .

- Core Modifications : Compare pyrido[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine cores for selectivity .

- Advanced Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase ATP pockets .

Q. How can thermal stability of pyrimidine-dione derivatives be enhanced for material science applications?

- Structural Engineering :

- Rigid Substituents : Benzodioxolyl or fluorophenyl groups reduce molecular flexibility, improving thermal resistance .

- Crystallographic Analysis : X-ray diffraction identifies planar configurations that stabilize π-π stacking .

- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition temperatures and phase transitions .

Q. What methodologies address conflicting biological activity data in related compounds?

- Data Reconciliation :

- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to cell viability (MTT assays) .

- Metabolic Stability Testing : Microsomal incubation (e.g., human liver microsomes) to assess compound degradation .

- Mechanistic Studies : Surface plasmon resonance (SPR) to validate target binding kinetics and off-target effects .

Methodological Notes

- Synthetic Challenges : Side reactions (e.g., over-alkylation) are minimized by stepwise addition of reagents .

- Biological Evaluation : Dose-response curves (10 nM–100 µM) ensure accurate IC₅₀ determination .

- Data Reproducibility : Triplicate experiments with statistical analysis (p < 0.05) are critical for robust conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.